N-(2-ethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
CAS No.:
Cat. No.: VC15281551
Molecular Formula: C20H19N3O3
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H19N3O3 |
---|---|
Molecular Weight | 349.4 g/mol |
IUPAC Name | N-(2-ethoxyphenyl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |
Standard InChI | InChI=1S/C20H19N3O3/c1-3-26-18-7-5-4-6-16(18)21-20(25)19-17(24)12-13-23(22-19)15-10-8-14(2)9-11-15/h4-13H,3H2,1-2H3,(H,21,25) |
Standard InChI Key | NFENMNGMLCGUNQ-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)C |
Introduction
Structural and Molecular Characteristics
The molecular architecture of N-(2-ethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is defined by a pyridazine ring system substituted at the 1- and 3-positions with a 4-methylphenyl group and a carboxamide moiety, respectively. The nitrogen atom at position 1 is further functionalized with a 2-ethoxyphenyl substituent. Crystallographic analyses of structurally related compounds reveal near-coplanar arrangements between the pyridazine and aromatic rings, facilitating π-π stacking interactions and hydrogen bonding networks . Key bond lengths, such as the nitrogen-nitrogen bond in the pyridazine ring (1.3396 Å), indicate partial double-bond character due to electron delocalization .
Table 1: Molecular Properties of N-(2-Ethoxyphenyl)-1-(4-Methylphenyl)-4-Oxo-1,4-Dihydropyridazine-3-Carboxamide
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₀N₃O₃ |
Molecular Weight | 350.43 g/mol |
logP | 3.92 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
Polar Surface Area | 49.74 Ų |
The ethoxy group at the 2-position of the phenyl ring enhances lipophilicity, potentially improving membrane permeability compared to polar analogues .
Synthesis and Optimization
The synthesis of N-(2-ethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multi-step organic reactions, typically beginning with the formation of the pyridazine core. A common approach utilizes cyclocondensation of hydrazine derivatives with diketones, followed by sequential functionalization.
Key Synthetic Steps:
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Pyridazine Ring Formation: Reaction of 1,2-diketones with hydrazine hydrate under acidic conditions yields the 1,4-dihydropyridazine scaffold.
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Carboxamide Introduction: Nucleophilic acyl substitution at position 3 using chlorocarbonyl reagents.
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Aromatic Substitution: Buchwald-Hartwig amination or Ullmann coupling to introduce the 4-methylphenyl and 2-ethoxyphenyl groups.
Industrial-scale production employs continuous flow reactors to enhance yield (up to 78%) and purity (>95%).
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro studies on dihydropyridazine derivatives demonstrate broad-spectrum antimicrobial activity. N-(2-Ethoxyphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) by disrupting cell wall biosynthesis and DNA gyrase activity .
Table 2: Biological Activity Profile
Activity | Model System | Result |
---|---|---|
Antimicrobial | S. aureus | MIC = 8 µg/mL |
Anticancer | MCF-7 Cells | IC₅₀ = 12.3 µM |
Antioxidant | DPPH Assay | EC₅₀ = 45.2 µM |
Applications in Medicinal Chemistry
Drug Development
The compound’s carboxamide group serves as a hydrogen bond donor, enabling selective targeting of enzyme active sites. Molecular docking simulations reveal strong binding affinity (ΔG = -9.2 kcal/mol) toward bacterial dihydrofolate reductase.
Prodrug Formulations
Esterification of the carboxylic acid moiety improves oral bioavailability (F = 67% in murine models), making it a viable prodrug candidate.
Material Science Applications
Polymer Chemistry
The diacid structure facilitates copolymerization with ethylene glycol, yielding polyesters with high thermal stability (Tₘ = 215°C).
Metal-Organic Frameworks (MOFs)
Coordination with zinc ions produces MOFs exhibiting luminescent properties (λₑₘ = 450 nm), applicable in sensing technologies .
Comparative Analysis with Analogues
Table 3: Substituent Effects on Biological Activity
Compound | logP | MIC (S. aureus) | IC₅₀ (MCF-7) |
---|---|---|---|
N-(2-Ethoxyphenyl) Derivative | 3.92 | 8 µg/mL | 12.3 µM |
N-(4-Chlorophenyl) Derivative | 3.68 | 12 µg/mL | 18.7 µM |
Ethoxy substitution enhances lipophilicity and antimicrobial potency compared to chloro analogues .
Future Directions
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Toxicological Profiling: Assess in vivo toxicity in mammalian models.
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Formulation Optimization: Develop nanoparticle-based delivery systems to enhance solubility.
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Mechanistic Studies: Elucidate interactions with eukaryotic topoisomerases.
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